WZ4002: A Technical Guide for Researchers and Drug Development Professionals
WZ4002: A Technical Guide for Researchers and Drug Development Professionals
An in-depth analysis of the chemical structure, properties, and biological activity of the mutant-selective EGFR inhibitor, WZ4002.
Abstract
WZ4002 is a potent, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant efficacy against non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M resistance mutation. This document provides a comprehensive technical overview of WZ4002, including its chemical and physical properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and development.
Chemical Structure and Properties
WZ4002 is a pyrimidine-based compound designed to covalently bind to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding is key to its potent and sustained inhibitory activity.
Table 1: Chemical and Physical Properties of WZ4002
| Property | Value | Reference(s) |
| IUPAC Name | N-[3-[[5-chloro-2-[[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]prop-2-enamide | [1][2][3] |
| Chemical Formula | C₂₅H₂₇ClN₆O₃ | [1][3][4] |
| Molecular Weight | 494.98 g/mol | [1][2][4] |
| CAS Number | 1213269-23-8 | [4] |
| SMILES | COC1=C(C=CC(N2CCN(CC2)C)=C1)NC3=NC=C(C(OC4=CC(NC(C=C)=O)=CC=C4)=N3)Cl | [5] |
| Solubility | Soluble to 10 mM in DMSO. Soluble in DMF (50 mg/ml) and Ethanol (1 mg/ml). | [3][4] |
| Storage | Store at -20°C. | [4] |
| Purity | ≥98% | [4] |
Mechanism of Action and Signaling Pathway
WZ4002 functions as a third-generation EGFR inhibitor, exhibiting high selectivity for mutant forms of EGFR over the wild-type (WT) receptor.[6] This selectivity is crucial for minimizing the toxicities associated with first and second-generation EGFR TKIs, which also inhibit WT EGFR.[7]
The primary molecular target of WZ4002 is the EGFR kinase domain. It forms a covalent bond with cysteine 797 (Cys797) located in the ATP-binding site.[8][9] This irreversible binding blocks the autophosphorylation of EGFR, thereby inhibiting the downstream signaling cascades that drive tumor cell proliferation and survival, namely the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[4][8][10] WZ4002 is particularly effective against the T790M "gatekeeper" mutation, which confers resistance to earlier generations of EGFR inhibitors, as well as activating mutations such as L858R and exon 19 deletions.[5][10][11]
Biological Activity and Efficacy
The biological activity of WZ4002 has been extensively characterized in both in vitro and in vivo models.
In Vitro Potency
WZ4002 demonstrates potent inhibitory activity against various EGFR mutants, as measured by IC₅₀ values in both enzymatic and cell-based assays.
Table 2: In Vitro IC₅₀ Values of WZ4002
| Target/Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |
| EGFR L858R | Cell Proliferation | 2 | [5][10] |
| EGFR L858R/T790M | Cell Proliferation | 8 | [2][4][5][10] |
| EGFR E746_A750 del | Cell Proliferation | 3 | [5][10] |
| EGFR E746_A750 del/T790M | Cell Proliferation | 2 | [5][10] |
| Wild-Type EGFR | Cell Proliferation | >1000 | [8] |
| H1975 (L858R/T790M) | Cell Proliferation | 47 | [9] |
| HCC827 (del E746-A750) | Cell Proliferation | 7 | [10] |
In Vivo Efficacy
In vivo studies using mouse xenograft models of NSCLC have shown that WZ4002 leads to significant tumor regression. Oral administration of WZ4002 effectively inhibits the phosphorylation of EGFR, AKT, and ERK1/2 in tumor tissues.[4][8]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of WZ4002.
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with WZ4002.
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Cell Seeding: Seed NSCLC cells (e.g., H1975, HCC827) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
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Compound Treatment: Prepare serial dilutions of WZ4002 in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of WZ4002. Include a vehicle control (DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression analysis.
EGFR Kinase (HTRF) Assay
This biochemical assay measures the ability of WZ4002 to inhibit the kinase activity of recombinant EGFR.
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Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant EGFR (e.g., T790M/L858R mutant), biotinylated substrate peptide, and ATP.
-
Compound Addition: Add serial dilutions of WZ4002 to the wells of a low-volume 384-well plate.
-
Kinase Reaction: Add the recombinant EGFR enzyme and the substrate peptide to the wells. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding an EDTA-containing detection buffer. Add the HTRF detection reagents (Europium cryptate-labeled anti-phospho-tyrosine antibody and XL665-labeled streptavidin).
-
Incubation: Incubate in the dark at room temperature for 60 minutes.
-
Signal Measurement: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission signals and determine the IC₅₀ value.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream targets, AKT and ERK1/2.
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Cell Treatment and Lysis: Plate cells and treat with WZ4002 as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vivo Xenograft Study
This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of WZ4002.
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Cell Implantation: Subcutaneously inject 5 x 10⁶ H1975 cells (harboring the L858R/T790M mutation) resuspended in Matrigel into the flank of athymic nude mice.
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Tumor Growth: Monitor tumor growth by caliper measurements.
-
Treatment: When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups. Administer WZ4002 (e.g., 25 mg/kg) or vehicle (10% NMP, 90% PEG300) daily by oral gavage.
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Monitoring: Measure tumor volume and body weight every 2-3 days.
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Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting).
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Data Analysis: Compare the tumor growth inhibition between the WZ4002-treated and vehicle-treated groups.
Resistance Mechanisms
Despite the effectiveness of WZ4002 against the T790M mutation, acquired resistance can still emerge. The most commonly reported mechanism of resistance to third-generation EGFR inhibitors, including WZ4002, is the acquisition of a tertiary mutation in the EGFR kinase domain, C797S.[12][13] This mutation prevents the covalent binding of WZ4002 to the Cys797 residue. Other resistance mechanisms may involve the activation of bypass signaling pathways.[13][14]
Conclusion
WZ4002 is a valuable research tool and a prototypical third-generation EGFR inhibitor that has significantly advanced our understanding of targeting EGFR resistance mutations in NSCLC. Its high potency and selectivity for mutant EGFR have paved the way for the development of clinically approved drugs with similar mechanisms of action. The technical information and detailed protocols provided in this guide are intended to support further investigation into the therapeutic potential of WZ4002 and the development of next-generation inhibitors to overcome acquired resistance.
References
- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. EGFR (EGFR) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of WZ4002 analogues as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 12. mesoscale.com [mesoscale.com]
- 13. benchchem.com [benchchem.com]
- 14. Hydrogel-based protein array for quantifying EGF receptor (EGFR) activity in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
